molecular formula C8H8FIO2 B8546305 (5-Fluoro-2-hydroxymethyl-4-iodo-phenyl)-methanol

(5-Fluoro-2-hydroxymethyl-4-iodo-phenyl)-methanol

Cat. No. B8546305
M. Wt: 282.05 g/mol
InChI Key: WFBDESZBIQUQCR-UHFFFAOYSA-N
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Patent
US07557114B2

Procedure details

To 9.38 mmol 4-fluoro-5-iodo-phthalic acid dimethyl ester in 25 ml absolute ethanol was added 9.38 mmol calcium chloride. 18.8 mmol sodium borohydride was then added in small portions and the reaction mixture was stirred for 4 h at room temperature, then at reflux for 2 h and then at room temperature overnight. The mixture was quenched by addition of 20 ml 1 M aq. hydrochloric acid and diluted with water and ethyl acetate. The phases were separated and the organic phase was extracted four times with dichloromethane. The combined organic extracts were dried over sodium sulfate and concentrated in vacuo to afford the title compound as a yellow oil (98% yield). MS (m/e): 283.1 ([M+H]+, 100%).
Name
4-fluoro-5-iodo-phthalic acid dimethyl ester
Quantity
9.38 mmol
Type
reactant
Reaction Step One
Quantity
9.38 mmol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
18.8 mmol
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[C:5](=[CH:10][C:11]([F:15])=[C:12]([I:14])[CH:13]=1)[C:6](OC)=[O:7].[Cl-].[Ca+2].[Cl-].[BH4-].[Na+]>C(O)C>[F:15][C:11]1[C:12]([I:14])=[CH:13][C:4]([CH2:3][OH:2])=[C:5]([CH2:6][OH:7])[CH:10]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
4-fluoro-5-iodo-phthalic acid dimethyl ester
Quantity
9.38 mmol
Type
reactant
Smiles
COC(C=1C(C(=O)OC)=CC(=C(C1)I)F)=O
Name
Quantity
9.38 mmol
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
18.8 mmol
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 4 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched by addition of 20 ml 1 M aq. hydrochloric acid
ADDITION
Type
ADDITION
Details
diluted with water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the organic phase was extracted four times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC=1C(=CC(=C(C1)CO)CO)I
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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